4-[2-(dimethylamino)ethenyl]benzonitrile
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Overview
Description
4-[2-(dimethylamino)ethenyl]benzonitrile is an organic compound with the molecular formula C11H12N2 It is known for its unique structure, which includes a dimethylamino group and a benzonitrile moiety connected by an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethenyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dimethylamino group and the benzonitrile moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-[2-(dimethylamino)ethenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)ethenyl]benzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzonitrile: Similar structure but lacks the ethenyl linkage.
4-(dimethylamino)ethoxybenzonitrile: Contains an ethoxy group instead of an ethenyl linkage.
Uniqueness
4-[2-(dimethylamino)ethenyl]benzonitrile is unique due to its ethenyl linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethenyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-8H,1-2H3 |
InChI Key |
GERUSRRNDBSLNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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